molecular formula C19H15ClN2O3S B11268179 N-(4-chlorobenzyl)-6-(phenylsulfonyl)nicotinamide

N-(4-chlorobenzyl)-6-(phenylsulfonyl)nicotinamide

Cat. No.: B11268179
M. Wt: 386.9 g/mol
InChI Key: YNCKXDFOLWEHTA-UHFFFAOYSA-N
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Description

6-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a benzenesulfonyl group and a carboxamide group linked to a 4-chlorophenylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the sulfonylation of a pyridine derivative followed by the introduction of the carboxamide group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the carboxamide group, leading to different products.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

6-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 6-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The pyridine ring and carboxamide group may also contribute to binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(trifluoromethyl)benzenesulfonyl-N-[(4-chlorophenyl)methyl]pyridine-3-carboxamide
  • 6-(methylsulfonyl)-N-[(4-chlorophenyl)methyl]pyridine-3-carboxamide
  • 6-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide

Uniqueness

6-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]pyridine-3-carboxamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzenesulfonyl group enhances its potential for enzyme inhibition, while the pyridine ring and carboxamide group contribute to its versatility in various applications.

Properties

Molecular Formula

C19H15ClN2O3S

Molecular Weight

386.9 g/mol

IUPAC Name

6-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]pyridine-3-carboxamide

InChI

InChI=1S/C19H15ClN2O3S/c20-16-9-6-14(7-10-16)12-22-19(23)15-8-11-18(21-13-15)26(24,25)17-4-2-1-3-5-17/h1-11,13H,12H2,(H,22,23)

InChI Key

YNCKXDFOLWEHTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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